2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-yl)ethan-1-amine: A closely related compound with similar chemical properties.
2-(5-Methylpyridin-2-yl)ethan-1-one: Another derivative of pyridine with different functional groups.
Uniqueness
2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial purposes .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-2-3-8(4-5-9)10-6-7;/h2-3,6H,4-5,9H2,1H3;1H |
InChI Key |
QAEHQUGGKYOGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCN.Cl |
Origin of Product |
United States |
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